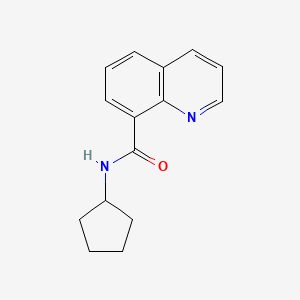

N-cyclopentylquinoline-8-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentylquinoline-8-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15(17-12-7-1-2-8-12)13-9-3-5-11-6-4-10-16-14(11)13/h3-6,9-10,12H,1-2,7-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVALSJHQMLPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylquinoline-8-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-cyclopentylquinoline-8-carboxamide may involve large-scale batch processes or continuous flow systems. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylquinoline-8-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides, which may exhibit different biological activities.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline scaffold, modifying its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered electronic and steric properties, which can be further explored for their biological activities.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

Medicine: Explored as an anticancer agent due to its ability to inhibit specific protein kinases involved in cell proliferation.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-cyclopentylquinoline-8-carboxamide involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that regulate cell growth and survival. This inhibition can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-8-carboxamide derivatives vary in their substituents on the quinoline ring and the carboxamide nitrogen, leading to distinct chemical and functional profiles. Below is a comparative analysis with structurally related compounds:

N-Ethyl-N-methyl-8-quinolinecarboxamide

- Structure : Features ethyl and methyl groups on the carboxamide nitrogen.

- Such derivatives are often intermediates in synthesizing fluorescent probes or pharmaceutical candidates .

- Applications : Used in fluorescence-based detection systems, such as aqueous fluoride probes, due to their sulfamoyl and silyloxy modifications .

N-(Quinolin-8-yl)quinoline-2-carboxamide

- Structure: Contains a quinoline moiety at both the 8-position and the carboxamide nitrogen.

- Properties : The extended aromatic system increases π-π stacking interactions, which may improve crystallinity or stability in solid-state applications. X-ray crystallography studies confirm planar geometry and intermolecular hydrogen bonding .

- Applications: Potential use in coordination chemistry or as a ligand in catalytic systems.

Quinoline-8-carboxylic Acid Derivatives

- Parent Compound: Quinoline-8-carboxylic acid (CAS 86-59-9) has a carboxylic acid group at the 8-position.

- Properties: Molecular weight: 173.17 g/mol; Log S (aqueous solubility): -2.3, indicating moderate hydrophobicity . Hydrogen bond donors/acceptors: 2/3, influencing interactions with biological targets.

- Modifications: Methyl or sulfamoyl substitutions at adjacent positions (e.g., 5- or 6-methyl) alter electronic properties and bioactivity. For example, 6-methylquinoline-8-carboxylic acid derivatives exhibit enhanced fluorescence and metal-binding capacity .

Fluoride-Sensing Probes

- Example: 8-((tert-Butyldiphenylsilyl)oxy)-5-(N,N-dimethylsulfamoyl)-N-ethylquinoline-2-carboxamide.

- Key Features: The silyloxy group enables fluoride-specific cleavage, releasing a fluorescent quinoline product. The carboxamide nitrogen’s ethyl group balances hydrophobicity and probe stability in aqueous media .

Research Implications and Gaps

- Structural Optimization: The cyclopentyl group in N-cyclopentylquinoline-8-carboxamide may improve blood-brain barrier (BBB) penetration compared to smaller alkyl or aromatic substituents, as suggested by analogous quinoline pharmacokinetic studies .

- Contradictions : While ethyl/methyl derivatives prioritize solubility for aqueous applications , cyclopentyl analogs might favor membrane permeability in drug design. However, experimental validation is required.

- Unanswered Questions: The evidence lacks direct data on the synthesis, stability, or biological activity of N-cyclopentylquinoline-8-carboxamide.

Q & A

Q. What are the established synthetic routes for N-cyclopentylquinoline-8-carboxamide, and what methodological considerations ensure reproducibility?

The synthesis typically involves cyclization and amidation steps. For example:

Cyclization : React anthranilic acid derivatives with cyclopentanone in phosphorus oxychloride (POCl₃) under reflux to form the quinoline core .

Amidation : Couple the quinoline intermediate with cyclopentylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF) at 60°C for 12–24 hours.

Key considerations :

- Use inert atmosphere (N₂/Ar) to prevent oxidation.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Confirm intermediate structures using -NMR and LC-MS before proceeding .

Q. How can researchers validate the structural integrity of N-cyclopentylquinoline-8-carboxamide?

A multi-technique approach is essential:

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs for structure refinement .

- Spectroscopic analysis :

- - and -NMR to confirm proton and carbon environments.

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- Elemental analysis : Match experimental vs. theoretical C, H, N percentages (tolerance <0.4%) .

Q. What preliminary biological screening methods are appropriate for assessing N-cyclopentylquinoline-8-carboxamide’s bioactivity?

- In vitro enzyme inhibition assays :

- Use fluorescence-based or colorimetric assays (e.g., ATPase/luciferase systems) to test inhibition of target enzymes (e.g., kinases, proteases).

- IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism).

- Cytotoxicity profiling :

- MTT assay on human cell lines (e.g., HEK293, HeLa) to determine selectivity indices .

Advanced Research Questions

Q. How can synthetic yields of N-cyclopentylquinoline-8-carboxamide be optimized, and what experimental variables are critical?

Key variables :

- Catalyst selection : Test palladium catalysts (e.g., Pd/C) vs. organocatalysts for amidation efficiency.

- Solvent polarity : Compare DMF, THF, and dichloromethane (DCM) for reaction kinetics.

- Temperature : Perform reactions at 50°C, 80°C, and 110°C to assess thermal stability.

Methodology : - Use a fractional factorial design (DoE) to identify significant factors.

- Monitor reaction progress via TLC/HPLC at 2-hour intervals .

Q. How should researchers resolve contradictions between computational predictions and experimental binding affinity data?

Stepwise approach :

Re-evaluate computational models :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to refine electrostatic potential maps .

Experimental validation :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.

Solvent effects :

- Test binding in buffers with varying ionic strengths/pH to mimic physiological conditions .

Q. What strategies enhance the target-binding affinity of N-cyclopentylquinoline-8-carboxamide derivatives?

- Substituent modification :

- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the quinoline C-2 position to enhance π-π stacking.

- Replace cyclopentyl with bulkier substituents (e.g., adamantyl) to exploit hydrophobic pockets.

- Co-crystallization studies :

Q. How can computational modeling predict the metabolic stability of N-cyclopentylquinoline-8-carboxamide?

- In silico tools :

- Use Schrödinger’s QikProp to calculate ADME properties (e.g., logP, PSA).

- Perform molecular dynamics (MD) simulations (AMBER/NAMD) to assess cytochrome P450 interactions.

- Experimental correlation :

- Validate predictions with microsomal stability assays (human liver microsomes + NADPH) .

- Validate predictions with microsomal stability assays (human liver microsomes + NADPH) .

Q. What analytical techniques are recommended for detecting degradation products of N-cyclopentylquinoline-8-carboxamide under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.